GM4-Ganglioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

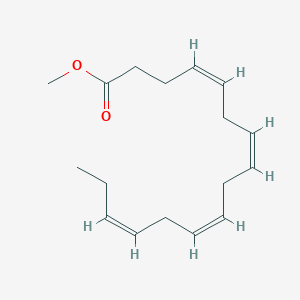

GM4-Ganglioside is a sialic acid-containing glycosphingolipid primarily found in the mammalian brain and erythrocytes. It belongs to the gala-series of gangliosides, which are characterized by their unique structure comprising a ceramide lipid tail attached through glycosidic linkage to a glycan headgroup containing one or more sialic acid residues . Gangliosides play crucial roles in cell signaling, cellular recognition, and interaction, particularly in the nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of GM4-Ganglioside involves the sialylation of galactosylceramide (GalCer). This process can be achieved through various synthetic strategies, including late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation . These methods involve the use of specific glycosyltransferases to transfer sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves the overexpression of GM3/GM4 synthase (ST3GAL5) in mammalian cells. This enzyme catalyzes the sialylation of GalCer to produce this compound . The production process is optimized to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: GM4-Ganglioside undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Aplicaciones Científicas De Investigación

GM4-Ganglioside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosphingolipid synthesis and metabolism.

Industry: Used as a biomarker for various cell types and antigens.

Mecanismo De Acción

The hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in interactions with molecules on other cells and in the extracellular space . These interactions modulate cell signaling and cell-to-cell communication, playing a crucial role in maintaining cellular functions .

Comparación Con Compuestos Similares

GM3-Ganglioside: Synthesized by the sialylation of lactosylceramide (LacCer) and serves as a precursor for more complex gangliosides.

GD3-Ganglioside: Contains two sialic acid residues and is involved in cell signaling and apoptosis.

GT3-Ganglioside: Contains three sialic acid residues and plays a role in neural development.

Uniqueness of GM4-Ganglioside: this compound is unique due to its specific structure and the presence of a single sialic acid residue linked to the innermost galactose . This unique structure allows it to participate in specific cellular processes and interactions that are distinct from other gangliosides .

Propiedades

IUPAC Name |

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCOPBSANJMBY-IBIJVICQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66456-69-7 |

Source

|

| Record name | Ganglioside, GM4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride](/img/structure/B594216.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![[S-(R*,r*)]-beta-chloro-N,alpha-dimethylphenethylamine hydrochloride](/img/structure/B594225.png)